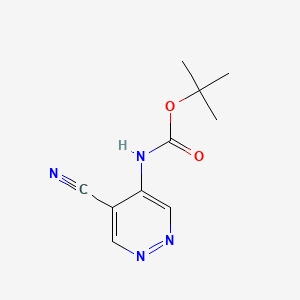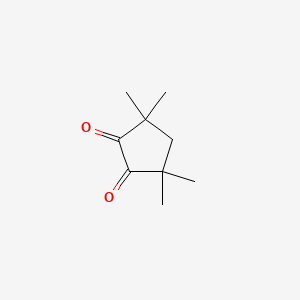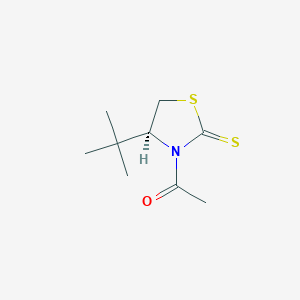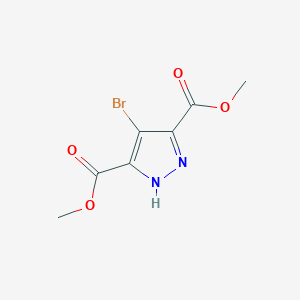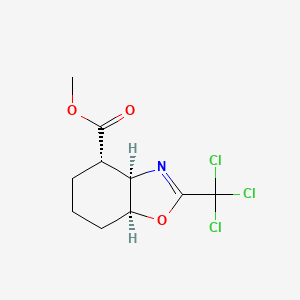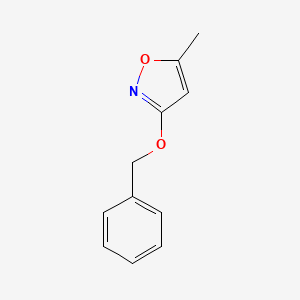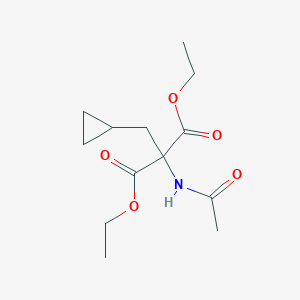
Diethyl 2-acetamido-2-(cyclopropylmethyl)malonate
Descripción general
Descripción
Diethyl 2-acetamido-2-(cyclopropylmethyl)malonate is a useful research compound. Its molecular formula is C13H21NO5 and its molecular weight is 271.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diethyl 2-acetamido-2-(cyclopropylmethyl)malonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2-acetamido-2-(cyclopropylmethyl)malonate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Engineering in Pharmaceuticals
Diethyl 2-acetamido-2-(cyclopropylmethyl)malonate has been studied for its role in crystal engineering, particularly in peptide-derived compounds. This research is significant in the pharmaceutical industry due to the compound's structural properties. Bojarska et al. (2022) focused on the crystal engineering of this compound, highlighting its relevance in drug design and development processes (Bojarska et al., 2022).
Organic Synthesis and Medicinal Chemistry
The compound's utility in organic synthesis, particularly in reactions involving aryl iodides and activated methine compounds, has been explored. This research, conducted by Pivsa-Art et al. (1996), demonstrated the compound's potential as a precursor for α-arylglycines, which are significant in medicinal chemistry (Pivsa-Art et al., 1996).
Studies on Non-proteinogenic Amino Acids
Research by Singh et al. (2000) on prochiral non-proteinogenic amino acids included synthesizing various derivatives of diethyl α-acetamido, α-alkylmalonates. Their study contributes to understanding the structural aspects and potential applications of these compounds in biological contexts (Singh et al., 2000).
Applications in Anticancer Drug Synthesis
Xiong et al. (2018) explored the synthesis of diethyl 2-(2-chloronicotinoyl)malonate, an important intermediate in small molecule anticancer drugs. This research emphasizes the compound's role in the development of new treatments for cancer (Xiong et al., 2018).
Fluorescence Studies and Exciplex Formation
Nagaraja et al. (2014) conducted studies on the quantum yield and fluorescence quenching of a related compound, diethyl 2-acetamido-2-((3-oxo-3H-benzo[f]chromen-1-yl)methyl)malonate [2DAM]. Such research has implications in spectroscopy and the study of molecular interactions (Nagaraja et al., 2014).
Propiedades
IUPAC Name |
diethyl 2-acetamido-2-(cyclopropylmethyl)propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-4-18-11(16)13(14-9(3)15,8-10-6-7-10)12(17)19-5-2/h10H,4-8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYBSPGBYPRERH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1CC1)(C(=O)OCC)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801176593 | |
| Record name | 1,3-Diethyl 2-(acetylamino)-2-(cyclopropylmethyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801176593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-acetamido-2-(cyclopropylmethyl)malonate | |
CAS RN |
174543-84-1 | |
| Record name | 1,3-Diethyl 2-(acetylamino)-2-(cyclopropylmethyl)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174543-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diethyl 2-(acetylamino)-2-(cyclopropylmethyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801176593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



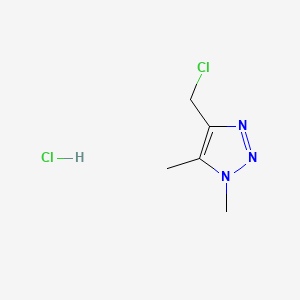
![[3-Prop-2-enoxy-2,2-bis(prop-2-enoxymethyl)propoxy]methylbenzene](/img/structure/B8263921.png)

![Tert-butyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1-carboxylate](/img/structure/B8263925.png)

![[3-Ethenyl-5-(hydroxymethyl)phenyl]methanol](/img/structure/B8263928.png)

